methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate
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Overview
Description
Methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate is a compound belonging to the carbamate family. Carbamates are organic compounds derived from carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and chemical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate can be achieved through several methods. One common approach involves the reaction of amines with organic carbonates such as dimethyl carbonate. This environmentally benign route avoids the use of hazardous materials like phosgene . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods
Industrial production of carbamates often involves the use of carbamoyl chlorides, which are formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to many carbamate compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate undergoes various chemical reactions, including:
Oxidation: Carbamates can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert carbamates into amines.
Substitution: Carbamates can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of carbamates can yield oxides, while reduction can produce amines .
Scientific Research Applications
Methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential use in enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate involves the inhibition of acetylcholinesterase, an enzyme that catalyzes the hydrolysis of acetylcholine. This inhibition leads to an increase in acetylcholine levels at nerve synapses, resulting in increased stimulation of nerve endings . The compound’s molecular targets include acetylcholinesterase and other related enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate include:
Methyl carbamate: A simpler carbamate used in various chemical reactions.
Ethyl carbamate: Another carbamate with similar properties and applications.
Carbaryl: A carbamate insecticide with a similar mechanism of action.
Properties
CAS No. |
35675-19-5 |
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Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate |
InChI |
InChI=1S/C6H12N2O3/c1-4-11-8-5(2)7-6(9)10-3/h4H2,1-3H3,(H,7,8,9) |
InChI Key |
BGSWTZWVYQZYOS-UHFFFAOYSA-N |
Isomeric SMILES |
CCO/N=C(\C)/NC(=O)OC |
Canonical SMILES |
CCON=C(C)NC(=O)OC |
Origin of Product |
United States |
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